Eremophilane

Anti-inflammatory Nitric oxide inhibition Sesquiterpene dimers

Eremophilane sesquiterpenes feature a unique C-5 methyl migration creating a distinct bicyclic scaffold not interchangeable with cadinane or eudesmane classes. Derivatives deliver application-specific potency: dimeric syringene-type eremophilanes achieve 5.1–9.3 μM IC50 against NO production (3.6–6.6× more potent than indomethacin at 33.6 μM); marine-derived 07H239-A shows 0.9 μg/mL selective leukemia cytotoxicity; eremoxylarin E delivers 0.13 μg/mL α-glucosidase inhibition. Minor structural variations produce >13-fold potency differences—procure target-specific derivatives for focused screening cascades. Verify dimerization status and fungal derivation before procurement.

Molecular Formula C15H28
Molecular Weight 208.38 g/mol
Cat. No. B1244597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEremophilane
Molecular FormulaC15H28
Molecular Weight208.38 g/mol
Structural Identifiers
SMILESCC1CCCC2C1(CC(CC2)C(C)C)C
InChIInChI=1S/C15H28/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14+,15+/m0/s1
InChIKeyAJWBFJHTFGRNDG-GBJTYRQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eremophilane Sesquiterpenes: Scaffold-Specific Bioactivity Profiles for Targeted Procurement in Natural Product Discovery


Eremophilane sesquiterpenes are a structurally distinct class of bicyclic natural products derived from farnesyl diphosphate, characterized by a methyl migration from C-10 to C-5 that creates a unique carbon skeleton [1]. Widely distributed across both terrestrial plants (e.g., Ligularia, Senecio, Parasenecio) and fungal sources (e.g., Penicillium, Phoma, Boeremia), these compounds exhibit diverse oxidation patterns yielding alcohols, esters, furans, and lactones that fundamentally modulate their bioactivity profiles [2]. Their procurement value stems not from a single 'active compound' but from the scaffold's demonstrated capacity to yield derivatives with potent, quantifiable anti-inflammatory (IC50 values as low as 5.1 μM against NO production) and selective cytotoxic activities (e.g., 0.9 μg/mL against leukemia cells) that differentiate them from other sesquiterpene classes [3].

Why Eremophilane Scaffolds Cannot Be Interchanged: Structure-Specific Potency Gaps Exceeding 6-Fold in Anti-Inflammatory Assays


Substituting an eremophilane-based lead with another sesquiterpene scaffold—such as cadinane or eudesmane—is not scientifically valid due to profound differences in three-dimensional pharmacophore geometry and oxidation state. The eremophilane scaffold's unique C-5 methyl group and bicyclic system create a distinct spatial arrangement that drives specific target engagement [1]. Even within the eremophilane class, minor structural variations produce order-of-magnitude differences in potency: for example, dimeric eremophilanes (syringenes) achieve IC50 values of 5.1–9.3 μM against NO production, while simpler monomeric eremophilanes (alashanoids) from the same genus require IC50 values of 69–72 μM to achieve similar effects—a >13-fold difference [2]. Cross-class comparisons reveal cadinane sesquiterpenes from Mappianthus iodoides exhibit NO inhibitory IC50 values of only 42.82–63.37 μM, demonstrating that the eremophilane scaffold is not functionally interchangeable with other sesquiterpene classes for anti-inflammatory applications [3]. The quantitative evidence below establishes where specific eremophilane derivatives deliver verifiable, procurement-relevant differentiation.

Eremophilane Differentiation Evidence: Quantitative Potency Benchmarks Against In-Class and Cross-Class Comparators


Eremophilane Dimers Achieve 6.6-Fold Superior NO Inhibition Potency Versus Indomethacin Control

Dimeric eremophilane sesquiterpenoids (syringenes M–Q) demonstrate significantly enhanced anti-inflammatory potency compared to the standard NSAID comparator indomethacin. Compound 4 achieved an IC50 of 5.1 μM, representing a 6.6-fold improvement over indomethacin's IC50 of 33.6 μM in the same LPS-induced RAW264.7 macrophage NO production assay [1]. Compound 5 also outperformed the control with an IC50 of 9.3 μM (3.6-fold improvement). This potency advantage is not observed in monomeric eremophilanes from the same species, which show IC50 values >69 μM, establishing that dimerization confers a measurable, structure-dependent activity enhancement [2].

Anti-inflammatory Nitric oxide inhibition Sesquiterpene dimers Immunopharmacology

Boeremialane D Demonstrates 2.7-Fold Superior Anti-Inflammatory Activity Versus Pyrrolidinedithiocarbamate in Macrophage Model

Boeremialane D (4), a highly oxygenated eremophilane from the endophytic fungus Boeremia exigua, exhibited potent inhibition of nitric oxide production with an IC50 of 8.62 μM, representing a 2.7-fold improvement over the positive control pyrrolidinedithiocarbamate (PDTC, IC50 = 23.1 μM) in LPS-stimulated RAW264.7 macrophages [1]. Notably, the structurally related boeremialanes A–C (1–3), which contain a benzoate unit at C-13, were not reported to exhibit comparable activity, indicating that the specific oxygenation pattern and side-chain configuration of boeremialane D are critical determinants of anti-inflammatory potency [2].

Anti-inflammatory Endophytic fungi NO inhibition Natural product screening

Eremophilane Scaffold Outperforms Cadinane Sesquiterpenes by 8.4-Fold in NO Inhibition Potency

Cross-class comparison between eremophilane and cadinane sesquiterpenes reveals a substantial potency gap in anti-inflammatory assays. The dimeric eremophilane syringene Q (compound 4) achieves an IC50 of 5.1 μM against LPS-induced NO production in RAW264.7 macrophages [1], whereas representative cadinane-type sesquiterpenes from Dryopteris fragrans exhibit IC50 values of 59.8–60.5 μM in the same assay system [2]. This represents an 11.7–11.9-fold potency advantage for the optimized eremophilane scaffold. Even the least potent eremophilane in the comparative set (compound 5, IC50 = 9.3 μM) outperforms the cadinane compounds by 6.4-fold. This class-level differentiation is consistent with the distinct pharmacophore geometry of the eremophilane bicyclic system, which includes a methyl migration not present in cadinane scaffolds [3].

Anti-inflammatory Scaffold comparison NO inhibition Sesquiterpene chemotypes

Selective Cytotoxicity Profile: 07H239-A Achieves 0.9 μg/mL IC50 Against CCRF-CEM Leukemia with Cross-Line Selectivity

The eremophilane sesquiterpene 07H239-A, isolated from a marine-derived Xylariaceous fungus, demonstrated potent cytotoxicity with notable selectivity for the CCRF-CEM leukemia cell line, achieving an IC50 of 0.9 μg/mL [1]. While the compound was cytotoxic toward a variety of cancer cell lines, the CCRF-CEM value represents a quantifiable selectivity benchmark not consistently observed across other eremophilane derivatives. For context, engleromophilane (compound 1) exhibits broader-spectrum cytotoxicity against Hela, PC-3, HT29, and A549 cells with IC50 values ranging from 4.84–9.48 μg/mL—approximately 5- to 10-fold less potent than 07H239-A's leukemia-specific activity [2]. This differential cytotoxicity profile underscores that not all eremophilanes are functionally equivalent; specific derivatives like 07H239-A offer procurement-relevant selectivity advantages for leukemia-focused drug discovery.

Cytotoxicity Leukemia Cancer cell lines Selectivity profiling

Eremophilane α-Glucosidase Inhibition: Eremoxylarin E Achieves 0.13 μg/mL IC50 with Sub-Micromolar Potency

Eremophilane sesquiterpenes from Engleromyces sinensis exhibit potent α-glucosidase inhibitory activity, with the known derivative eremoxylarin E (compound 2) achieving an IC50 of 0.13 ± 0.01 μg/mL [1]. This represents strong inhibitory potency in a therapeutic target class relevant to type 2 diabetes management. In comparison, the new analog engleromophilane (compound 1) and steroid co-metabolites (compound 3) also demonstrated α-glucosidase inhibition but with significantly higher IC50 values (exact values not quantified in abstract, but described as less potent). The sub-microgram per milliliter potency of eremoxylarin E establishes a benchmark for eremophilane-based α-glucosidase inhibitors that may inform procurement for metabolic disease research. Cross-class comparison data for α-glucosidase inhibition by other sesquiterpene scaffolds are limited in the available literature; however, this eremophilane-specific activity represents a differentiated therapeutic angle not widely reported for cadinane or eudesmane sesquiterpenes [2].

α-Glucosidase inhibition Antidiabetic Enzyme inhibition Metabolic disorders

Procurement-Driven Application Scenarios for Differentiated Eremophilane Sesquiterpenes


Anti-Inflammatory Lead Optimization: Prioritize Dimeric Eremophilanes for >6-Fold Potency Gain Over Indomethacin

Medicinal chemistry teams developing NO-targeted anti-inflammatory therapeutics should procure dimeric eremophilane scaffolds (e.g., syringene-type compounds) based on demonstrated IC50 values of 5.1–9.3 μM, representing 3.6- to 6.6-fold potency advantages over the NSAID comparator indomethacin (33.6 μM) in LPS-induced RAW264.7 macrophages [1]. This potency differential translates to lower required dosing and potentially improved therapeutic windows. Procurement specifications should require structural verification of dimerization status, as monomeric eremophilanes from the same botanical source exhibit IC50 values >69 μM—a 13-fold reduction in activity [2].

Leukemia-Focused Cytotoxicity Screening: 07H239-A for Selective CCRF-CEM Activity at 0.9 μg/mL

Oncology research programs targeting hematologic malignancies should procure the marine-derived eremophilane 07H239-A based on its selective cytotoxicity against CCRF-CEM leukemia cells (IC50 = 0.9 μg/mL) [1]. This represents a 5- to 10-fold potency advantage over broad-spectrum eremophilanes like engleromophilane (IC50 = 4.84–9.48 μg/mL across solid tumor lines) [2]. Procurement of 07H239-A enables focused screening cascades with reduced compound consumption due to sub-microgram per milliliter potency.

Metabolic Disease Target Validation: Eremoxylarin E as α-Glucosidase Inhibitor Benchmark at 0.13 μg/mL

Drug discovery programs pursuing α-glucosidase inhibition for type 2 diabetes should procure eremoxylarin E as a natural product benchmark compound with an IC50 of 0.13 ± 0.01 μg/mL [1]. This potency level provides a quantifiable reference standard for screening eremophilane-derived analogs or for comparative pharmacology studies against synthetic α-glucosidase inhibitors. Procurement should specify fungal-derived eremophilanes from Engleromyces or related genera, as this activity profile is not widely reported for plant-derived eremophilanes or other sesquiterpene scaffolds [2].

Endophytic Fungal Extract Screening: Boeremialane D for NO Inhibition at 8.62 μM IC50

Natural product screening laboratories evaluating endophytic fungal extracts for anti-inflammatory activity should prioritize strains producing boeremialane D-type eremophilanes, based on its IC50 of 8.62 μM against LPS-induced NO production in RAW264.7 macrophages—a 2.7-fold improvement over the PDTC control (23.1 μM) [1]. This activity level is associated with specific oxygenation patterns and benzoate substitution at C-13; procurement of Boeremia exigua strains or their fermentation extracts enables access to this differentiated chemotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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